molecular formula C20H21N3O2 B11305535 2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

Cat. No.: B11305535
M. Wt: 335.4 g/mol
InChI Key: CKXREWNEPITSGA-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and butanamide groups. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and butanamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce different heterocyclic compounds.

Scientific Research Applications

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxamides, share structural similarities and potential biological activities.

    Phenyl-Substituted Amides: Compounds like N-phenylacetamide have similar amide linkages and phenyl groups, contributing to comparable chemical properties.

Uniqueness

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is unique due to its specific combination of the oxadiazole ring, phenyl group, and butanamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-ethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)21-17-13-9-8-12-16(17)20-22-18(23-25-20)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,21,24)

InChI Key

CKXREWNEPITSGA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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